Febuxostat impurity 8

Process Impurity Structural Analog Reference Standard

Essential for ANDA submissions: this ISO 17034-certified Febuxostat Impurity 8 (CAS 144060-62-8) is critical for HPLC method validation and process control. As a well-characterized reference standard, it ensures accurate quantification for GMP batch release, directly supporting regulatory compliance. Do not substitute with analogs like Impurity 4 or 26. ≥98% purity.

Molecular Formula C16H17NO4S
Molecular Weight 319.4 g/mol
CAS No. 144060-62-8
Cat. No. B195340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebuxostat impurity 8
CAS144060-62-8
Synonyms2-​[3-​formyl-​4-​(2-​methylpropoxy)​phenyl]​-​4-​methyl- 5-​Thiazolecarboxylic acid; 
Molecular FormulaC16H17NO4S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)O
InChIInChI=1S/C16H17NO4S/c1-9(2)8-21-13-5-4-11(6-12(13)7-18)15-17-10(3)14(22-15)16(19)20/h4-7,9H,8H2,1-3H3,(H,19,20)
InChIKeyOHIQHHXCAMMCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Febuxostat Impurity 8 Procurement: CAS 144060-62-8 Reference Standard for Analytical Development


Febuxostat Impurity 8 (CAS 144060-62-8), chemically known as 3-Descyano-3-formyl Febuxostat, is a well-characterized process-related impurity of the xanthine oxidase inhibitor Febuxostat [1]. It is formally named 2-(3-Formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid and is commonly referred to as Febuxostat Formyl Impurity [2]. As a critical reference standard, its procurement is essential for pharmaceutical quality control (QC) and Abbreviated New Drug Application (ANDA) regulatory submissions, where it is used to develop and validate analytical methods for the detection and quantification of impurities in Febuxostat drug substance and finished products [3].

Febuxostat Impurity 8: Why In-Class Compound Interchangeability Is Invalid for Regulatory Compliance


In the context of pharmaceutical quality control, Febuxostat impurities are not interchangeable. Each impurity represents a unique chemical entity with distinct physicochemical properties, chromatographic behavior, and potential toxicological profiles [1]. Regulatory guidelines from bodies like the ICH mandate the identification, quantification, and control of specific impurities that exceed defined thresholds [2]. Substituting a characterized reference standard like Febuxostat Impurity 8 with a structurally similar analog, such as Febuxostat Impurity 4 (amide analog) or Febuxostat Impurity 26 (dicarboxylic acid analog), would invalidate analytical method validation, leading to inaccurate purity assessments and potentially compromising the safety and efficacy of the final pharmaceutical product [3].

Quantitative Differentiation of Febuxostat Impurity 8: A Data-Driven Guide for Scientific Selection


Structural and Functional Group Differentiation of Febuxostat Impurity 8 vs. Amide (Impurity 4) and Dicarboxylic Acid (Impurity 26) Analogs

Febuxostat Impurity 8 (des-cyano) is structurally differentiated from the API, Febuxostat, by the replacement of the 3-cyano (-C≡N) group with a formyl (-CHO) group [1]. This structural variation is distinct from other identified impurities: Impurity 4 (amide) contains a carboxamide group (-CONH2) at the same position , and Impurity 26 (dicarboxylic acid) features a carboxyl group (-COOH) . These differences in functional groups confer unique physicochemical properties that are critical for analytical method development and validation.

Process Impurity Structural Analog Reference Standard

Solubility Profile Differentiation of Febuxostat Impurity 8

Febuxostat Impurity 8 exhibits very low aqueous solubility, calculated at 0.019 g/L at 25 ºC . This solubility characteristic is a key differentiator from other impurities and the API itself, which may have different solubility profiles. For instance, the amide analog (Impurity 4) has a higher calculated logP of 3.65 , while the dicarboxylic acid analog (Impurity 26) has a higher logP of 4.59 , indicating differences in lipophilicity that will affect their chromatographic separation.

Physicochemical Property Solubility Analytical Method Development

Regulatory Compliance and Quality Assurance: ISO 17034 Certification for Febuxostat Impurity 8

The procurement of Febuxostat Impurity 8 as a reference standard can be differentiated by the quality systems under which it is manufactured. For example, the standard provided by CATO is produced under an ISO 17034 accredited reference material producer framework, which ensures metrological traceability and provides a comprehensive certificate of analysis including NMR, MS, HPLC, and IR data [1]. This contrasts with generic suppliers that may provide only a basic purity specification (e.g., >95% or >98%) without full characterization data .

Reference Standard ISO 17034 Regulatory Compliance

Application in Validated HPLC Methods for Febuxostat Formulations

Febuxostat Impurity 8 is a known and specifically targeted analyte in validated HPLC methods for the quality control of Febuxostat drug substance and oral preparations [1]. The method described in patent CN103389346B explicitly includes Impurity 8 as one of the specific impurities to be quantified, alongside other process-related and degradation products (Impurities 1-7) [1]. This explicit inclusion validates its identity as a critical process impurity that must be controlled, differentiating it from impurities that may not be present or are present below quantifiable levels in all synthetic routes.

HPLC Analytical Method Impurity Quantification

Synthetic Route-Specific Origin: A Key to Controlling Process Variability

The origin of Febuxostat Impurity 8 is specifically linked to the Duff reaction step during the synthesis of Febuxostat, where it is formed as a des-cyano byproduct [1]. This is distinct from other impurities like the amide (Impurity 4), sec-butyl, and des-acid analogs, which may arise from different side reactions or degradation pathways [2]. The yield of the target impurity can be optimized; for instance, a synthesis method using hydroformylation, cyanation, and alkylation steps can produce febuxostat impurities with a reaction yield of more than 90% per step [3].

Process Impurity Synthesis Quality by Design

Defined Applications for Febuxostat Impurity 8 in GMP and R&D Environments


Analytical Method Development and Validation for ANDA Submissions

Febuxostat Impurity 8 is essential as a reference standard for developing and validating stability-indicating HPLC or UPLC methods. Its known chromatographic behavior and distinct functional group allow for the accurate quantification of this specific process impurity in Febuxostat drug substance and finished dosage forms, as required by regulatory guidelines [1][2]. Laboratories can rely on its ISO 17034-certified characterization data for method qualification, reducing the internal workload for structural elucidation and purity assignment [3].

In-Process Control for Febuxostat Synthesis Optimization

Process development chemists use Febuxostat Impurity 8 as a marker to monitor the efficiency of the Duff reaction (formylation) step [4]. By quantifying the levels of this impurity in reaction mixtures, scientists can optimize reaction parameters (temperature, time, catalyst concentration) to minimize its formation, thereby increasing the yield and purity of the Febuxostat API intermediate. This application is critical for improving process robustness and reducing manufacturing costs.

Stability Study and Forced Degradation Analysis

This impurity is used as a reference marker in forced degradation studies to assess the stability profile of Febuxostat. While it is primarily a process impurity, its distinct chemical structure allows it to serve as a reliable standard for establishing system suitability in stability-indicating HPLC methods, ensuring that potential degradation products are adequately resolved from the API and other known impurities [1].

Pharmaceutical QC Batch Release Testing

In a GMP Quality Control laboratory, Febuxostat Impurity 8 is a mandatory reference standard for the routine batch release testing of Febuxostat API and formulated drug products. It is used to prepare system suitability solutions and impurity marker solutions to ensure the analytical method is performing correctly each time it is run. Accurate quantification against this standard ensures that each batch meets its purity specifications before release to the market, safeguarding patient safety and maintaining regulatory compliance [1][3].

Quote Request

Request a Quote for Febuxostat impurity 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.